Pyrido[3,4-c][1,8]naphthyridine
Description
Properties
CAS No. |
178095-17-5 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyrido[2,3-c][2,7]naphthyridine |
InChI |
InChI=1S/C11H7N3/c1-2-10-9-3-5-12-6-8(9)7-14-11(10)13-4-1/h1-7H |
InChI Key |
SAUWILYCUIACBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CN=CC3=CN=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
General Protocol
- Reactants : 2-Aminonicotinaldehyde derivatives and α-methylene ketones/aldehydes.
- Catalysts : Choline hydroxide (ChOH) or ionic liquids (ILs) in aqueous media.
- Conditions : 75–100°C, 12–48 hours, inert atmosphere (N₂).
Mechanistic Insight :
- Condensation : Formation of imine intermediates between the aldehyde and amine.
- Cyclization : Intramolecular attack of the α-methylene group, driven by hydrogen bonding with the IL catalyst.
Example :
Reaction of 2-amino-3-formylpyridine with acetophenone derivatives could yield the naphthyridine core, followed by pyrido ring annulation.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) enable simultaneous formation of both rings in a single step, enhancing efficiency. These methods are particularly effective for complex fused systems.
Knoevenagel–Michael Tandem Reactions
- Components : Aromatic aldehydes, malononitrile dimer, enehydrazinoketones.
- Catalysts : Piperidine or EtOH under mild heating (40–50°C).
Mechanism :
- Knoevenagel Condensation : Aldehyde reacts with malononitrile to form a α,β-unsaturated nitrile.
- Michael Addition : Enedrazone attacks the nitrile, forming a dihydropyridine intermediate.
- Cyclization : Intramolecular nucleophilic attack yields the 1,8-naphthyridine core.
Yields : 65–90% for analogous structures.
Ionic Liquid-Catalyzed Aqueous Synthesis
Choline hydroxide (ChOH)-mediated reactions in water represent a sustainable alternative to traditional organic solvents.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | ChOH (10 mol%) | 85–92 | |
| Solvent | H₂O | – | |
| Temperature | 80–100°C | – | |
| Reaction Time | 6–12 hours | – |
Advantages :
- Eco-Friendly : Avoids toxic solvents and metal catalysts.
- Scalability : Gram-scale production feasible.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time and increasing yields.
Protocol for Pyrazolo-Naphthyridines
- Reactants : 2-Aminopyridine-3-carbaldehyde, cyclic ketones, ZnCl₂.
- Conditions : 120°C, 5–10 minutes, 300 W power.
Yields : 65% for pyrazolo[3,4-g]naphthyridin-5-amine derivatives.
Applications : Rapid synthesis of antifungal and antitumor agents.
Gould-Jacobs Reaction
This method constructs the naphthyridine core via cyclization of 2-aminopyridine with diethyl ethoxymethylenemalonate (EMME).
Adaptation for Pyrido Annulation
- Step 1 : Condensation of 2-aminopyridine with EMME to form diethyl-N-(pyridyl)aminomethylenemalonate.
- Step 2 : Thermal cyclization (250°C, diphenyl ether) to yield ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
- Step 3 : Further functionalization to introduce the pyrido ring.
Yields : Moderate (40–60% for analogous systems).
Ultrasound-Promoted Cyclization
Ultrasound irradiation enhances reaction rates and selectivity, particularly for heterocyclic systems.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Frequency | 20–40 kHz | – | |
| Temperature | 25–50°C | – | |
| Reaction |
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-c][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium azide, phenyl isothiocyanate, and alkyl amines . Reaction conditions often involve refluxing in ethanol or other solvents in the presence of a base such as potassium hydroxide .
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
Pyrido[3,4-c][1,8]naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrido[3,4-c][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Key Differences :
- Quinoline lacks the dual pyridine fusion of naphthyridines, reducing its metal-binding capacity compared to this compound .
- Pyrido[3,4-d]pyrimidine exhibits stronger PI3Kα inhibition (IC₅₀ < 1 μM in MCF-7 cells) than this compound derivatives, which show moderate activity .
- Pyrazolo[3,4-b][1,8]naphthyridine derivatives demonstrate higher AChE inhibition (IC₅₀ ~6 μM) but greater neurotoxicity than this compound-based compounds .
Enzyme Inhibition
- PI3K/mTOR Inhibition : this compound analogues (compounds 1–4) showed moderate pAKT inhibition in MCF-7 cells at 1 μM, whereas pyrido[3,4-d]pyrimidine derivatives achieved >80% inhibition under similar conditions .
- DNA Gyrase Activity: Quinoline-based quinolones (e.g., ciprofloxacin) exhibit superior DNA gyrase inhibition (IC₅₀ ~0.1 μg/mL) compared to 1,8-naphthyridine derivatives, which require structural optimization for comparable efficacy .
- AChE Inhibition : Pyrazolo[3,4-b][1,8]naphthyridine (IC₅₀ = 6.4 μM) outperforms this compound in AChE targeting but with higher neurotoxicity at 500 μM .
Cytotoxicity and Antimicrobial Effects
- Anticancer Activity : 1,8-Naphthyridine derivatives (e.g., compound 7d) displayed cytotoxicity against HepG2 cells (IC₅₀ = 12 μM), comparable to doxorubicin .
Physicochemical Properties
| Property | This compound | 1,8-Naphthyridine | Quinoline |
|---|---|---|---|
| Molecular Formula | C₁₁H₇N₃ | C₈H₆N₂ | C₉H₇N |
| Metal Chelation Capacity | High (4 N sites) | Moderate (2 N sites) | Low (1 N site) |
| Fluorescence | Moderate quantum yield | High quantum yield | Low quantum yield |
| Thermal Stability | Stable up to 300°C | Stable up to 250°C | Stable up to 200°C |
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
